molecular formula C13H14N2O B2751233 3-Allyl-6-amino-2-methyl-quinolin-4-ol CAS No. 339342-51-7

3-Allyl-6-amino-2-methyl-quinolin-4-ol

Cat. No. B2751233
M. Wt: 214.268
InChI Key: SYTGQMHQISNLSP-UHFFFAOYSA-N
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Description

3-Allyl-6-amino-2-methyl-quinolin-4-ol is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It is used for proteomics research .


Synthesis Analysis

Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 3-Allyl-6-amino-2-methyl-quinolin-4-ol consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecule also contains an allyl group (C3H5) and an amino group (NH2) attached to the quinoline core .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Allyl-6-amino-2-methyl-quinolin-4-ol, such as its melting point, boiling point, and density, are not specified in the retrieved papers .

Scientific Research Applications

Metal Ion Sensing

Compounds related to 3-Allyl-6-amino-2-methyl-quinolin-4-ol, such as quinoline-based isomers, have been explored for their dual fluorescence chemosensor capabilities, particularly for sensing metal ions like Al3+ and Zn2+. These sensors offer potential applications in environmental monitoring and healthcare by detecting metal ions with high sensitivity and selectivity. The mechanism behind the fluorescence intensity variation upon binding with metal ions, potentially explained by the PET (Photoinduced Electron Transfer) mechanism, highlights the compound's utility in developing sensitive detection tools for metal ions. Furthermore, these compounds have been utilized in living cell imaging studies, indicating their applicability in biological research and diagnostics (Hazra et al., 2018).

Synthesis of Quinoline Derivatives

The versatility of 3-Allyl-6-amino-2-methyl-quinolin-4-ol is further demonstrated in synthetic chemistry applications, such as the iron-catalyzed intramolecular allylic amination to synthesize dihydroquinolines and quinolines. This method provides an efficient route to obtain a variety of quinoline derivatives with good to excellent yields. Such derivatives are valuable in the development of pharmaceuticals and other biologically active compounds, showcasing the compound's role in facilitating the synthesis of complex organic structures (Wang et al., 2012).

Green Chemistry Applications

The reaction of isatins with amino uracils and isoxazoles, leading to the regioselective synthesis of isoxazole fused quinoline scaffolds, exemplifies the compound's application in green chemistry. This method emphasizes the importance of using environmentally friendly catalysts and conditions to synthesize novel compounds. Such green chemistry approaches are crucial for sustainable development and highlight the compound's potential in eco-friendly synthetic processes (Poomathi et al., 2015).

Synthesis of Natural Products and Bioactive Compounds

3-Allyl-6-amino-2-methyl-quinolin-4-ol related compounds have been used in the synthesis of natural products and bioactive compounds, such as the 5-hydroxy-4-aryl-3,4-dihydro-1H-quinolin-2-ones, which possess insecticidal and anthelmintic properties. These compounds, isolated from fungal strains of Penicillium and Aspergillus, underline the compound's significance in the total synthesis of natural products with potential pharmaceutical applications (Simonetti et al., 2016).

properties

IUPAC Name

6-amino-2-methyl-3-prop-2-enyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-4-10-8(2)15-12-6-5-9(14)7-11(12)13(10)16/h3,5-7H,1,4,14H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTGQMHQISNLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)N)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-6-amino-2-methyl-quinolin-4-ol

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